Amodiaquine hydrochloride

描述

Amodiaquine is an antimalarial drug . It is a 4-aminoquinoquinoline compound with anti-inflammatory properties . It has been used as both an antimalarial and an anti-inflammatory agent for more than 40 years . Amodiaquine is at least as effective as chloroquine, and is effective against some chloroquine-resistant strains, although resistance to amodiaquine has been reported .

Molecular Structure Analysis

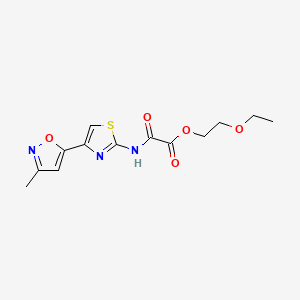

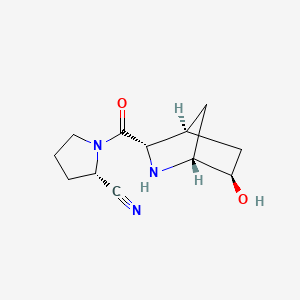

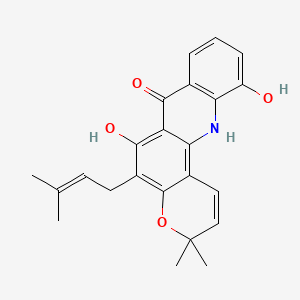

The molecular formula of Amodiaquine hydrochloride is C20H22ClN3O . The InChI Key is ROEBJVHPINPMKL-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

Amodiaquine hydrochloride has a molecular weight of 428.78 . The CAS number is 69-44-3 . More specific physical and chemical properties such as solubility, melting point, and boiling point are not provided in the search results.科学研究应用

Pharmaceutical Testing

Amodiaquine hydrochloride is used in pharmaceutical testing, particularly as a secondary standard for calibration in analytical applications such as pharma release testing, method development for qualitative and quantitative analyses, and quality control testing in food and beverages .

Malaria Treatment

Historically, Amodiaquine has been used for the treatment of acute malarial attacks in non-immune subjects. It has been a crucial drug for malaria control due to its clinical efficacy and limited host toxicity .

Pharmacokinetic Profiling

Research on Amodiaquine includes studying its pharmacokinetic profile. Studies have been conducted to understand the exposure levels of the drug in different age groups, which is crucial for determining appropriate dosages .

Analytical Method Development

Amodiaquine hydrochloride is also involved in the development of analytical methods. Research has been done to create simple, precise, and economical UV methods for estimating Amodiaquine Hydrochloride in bulk formulation .

Historical Importance in Malaria Control

For several decades, Amodiaquine, along with Chloroquine, was considered one of the most important drugs for controlling and eradicating malaria. Its success was based on its clinical efficacy and cost-effective synthesis .

安全和危害

未来方向

Amodiaquine has been identified as a potent inhibitor of infection with SARS-CoV-2, the virus that causes COVID-19 . It is now in COVID-19 clinical trials at multiple sites in Africa, where this drug is inexpensive and widely available . This represents a promising future direction for the use of Amodiaquine.

属性

IUPAC Name |

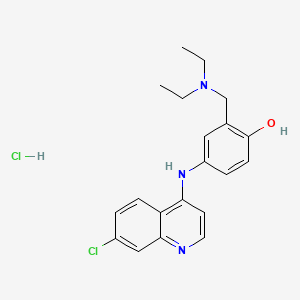

4-[(7-chloroquinolin-4-yl)amino]-2-(diethylaminomethyl)phenol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22ClN3O.2ClH/c1-3-24(4-2)13-14-11-16(6-8-20(14)25)23-18-9-10-22-19-12-15(21)5-7-17(18)19;;/h5-12,25H,3-4,13H2,1-2H3,(H,22,23);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROEBJVHPINPMKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC1=C(C=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24Cl3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20219036 | |

| Record name | Amodiaquine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20219036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((7-Chloroquinolin-4-yl)amino)-2-((diethylamino)methyl)phenol dihydrochloride | |

CAS RN |

69-44-3 | |

| Record name | Amodiaquine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000069443 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amodiaquine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20219036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Amodiaquine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.642 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMODIAQUINE HYDROCHLORIDE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HOE64181MP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of Amodiaquine Hydrochloride against malaria parasites?

A1: Amodiaquine Hydrochloride, like other quinoline antimalarials, is believed to exert its antimalarial activity by interfering with heme metabolism within the parasite, Plasmodium falciparum. [, ]. It is suggested that Amodiaquine Hydrochloride inhibits the parasite's heme polymerase enzyme, leading to the accumulation of toxic free heme, ultimately causing parasite death [].

Q2: Are there any studies demonstrating the downstream effects of Amodiaquine Hydrochloride on parasite biology?

A2: While the exact downstream effects are still under investigation, research suggests that Amodiaquine Hydrochloride's disruption of heme metabolism may interfere with critical parasite functions such as DNA replication, protein synthesis, and redox homeostasis [, ].

Q3: What is the molecular formula and weight of Amodiaquine Hydrochloride?

A3: The molecular formula of Amodiaquine Hydrochloride is C20H22ClN3O • 2HCl. It has a molecular weight of 428.79 g/mol.

Q4: Is there any spectroscopic data available for Amodiaquine Hydrochloride?

A4: Yes, spectroscopic techniques like infrared (IR) and nuclear magnetic resonance (NMR) have been employed to characterize Amodiaquine Hydrochloride []. IR spectroscopy, particularly using attenuated total reflection (ATR), has been valuable in identifying Amodiaquine Hydrochloride in solid-state pharmaceutical formulations [].

Q5: How does Amodiaquine Hydrochloride perform under various storage conditions?

A5: Research indicates that the stability of Amodiaquine Hydrochloride can be influenced by factors such as temperature and humidity. Studies have investigated its stability in different formulations, including tablets and granules [, ].

Q6: Have there been any studies on improving the stability of Amodiaquine Hydrochloride formulations?

A6: Yes, researchers have explored strategies to enhance the stability of Amodiaquine Hydrochloride formulations. One study focused on developing a fixed-dose pediatric combination of Artesunate and Amodiaquine Hydrochloride, evaluating its stability under accelerated conditions [].

Q7: Does Amodiaquine Hydrochloride exhibit any catalytic properties?

A7: While Amodiaquine Hydrochloride is primarily known for its antimalarial activity, one study investigated its oxidation kinetics with Chloramine-T in the presence of Rhodium(III) chloride, suggesting a potential catalytic role for Rhodium(III) in this reaction [].

Q8: Have computational methods been used to study Amodiaquine Hydrochloride?

A8: Although limited information is available on computational studies specifically on Amodiaquine Hydrochloride, researchers have used computational approaches like molecular docking and QSAR modeling to explore the structure-activity relationships of related aminoquinoline antimalarials [].

Q9: How do structural modifications of Amodiaquine Hydrochloride affect its antimalarial activity?

A9: While specific SAR studies on Amodiaquine Hydrochloride are limited in the provided papers, it's important to note that even minor changes to the structure of aminoquinolines can significantly impact their pharmacological properties, including antimalarial activity, potency, and selectivity [].

Q10: What formulation strategies have been explored to improve the stability, solubility, or bioavailability of Amodiaquine Hydrochloride?

A10: Researchers have investigated various formulation approaches for Amodiaquine Hydrochloride, including microparticle coating [], suppositories [], and mixed-ligand complexes []. These methods aim to enhance its stability, solubility, and overall bioavailability. Additionally, studies have explored the use of pH regulators, fillers, binders, disintegrants, glidants, and lubricants in tablet formulations to improve stability and manufacturing [].

Q11: What is known about the absorption, distribution, metabolism, and excretion (ADME) of Amodiaquine Hydrochloride?

A11: Studies have shown that Amodiaquine Hydrochloride is well-absorbed after oral administration, but it exhibits significant interindividual variability in its pharmacokinetic profile [, ]. It undergoes extensive metabolism in the liver, primarily by CYP2C8, to its active metabolite, desethylamodiaquine [, ].

Q12: Are there any known drug interactions that can affect the pharmacokinetics of Amodiaquine Hydrochloride?

A12: Yes, Amodiaquine Hydrochloride is known to interact with other drugs metabolized by CYP2C8, such as Chlorpromazine []. Concurrent administration of these drugs may lead to increased plasma concentrations of Amodiaquine Hydrochloride and its metabolites [].

Q13: What in vitro and in vivo models have been used to evaluate the efficacy of Amodiaquine Hydrochloride?

A13: The efficacy of Amodiaquine Hydrochloride has been extensively studied in vitro against various strains of Plasmodium falciparum. In vivo studies have been conducted in rodent malaria models and clinical trials in humans []. Additionally, research has examined its potential for single-dose treatment of giardiasis [].

Q14: Are there known mechanisms of resistance to Amodiaquine Hydrochloride in malaria parasites?

A14: Yes, resistance to Amodiaquine Hydrochloride, although less widespread than Chloroquine, has been reported. Mutations in the PfCRT (Plasmodium falciparum chloroquine resistance transporter) and PfMDR1 (P. falciparum multidrug resistance gene 1) genes have been implicated in Amodiaquine Hydrochloride resistance [].

Q15: What are the known toxicities and side effects associated with Amodiaquine Hydrochloride use?

A15: While generally well-tolerated, Amodiaquine Hydrochloride has been associated with adverse effects such as gastrointestinal disturbances, headache, and skin reactions. In rare cases, it can cause more severe side effects, including agranulocytosis and hepatotoxicity [, ].

Q16: Have there been any studies exploring targeted drug delivery strategies for Amodiaquine Hydrochloride?

A16: While specific targeted delivery strategies for Amodiaquine Hydrochloride are not extensively discussed in the provided research, researchers recognize the importance of optimizing drug delivery to maximize efficacy and minimize toxicity [, ].

Q17: Is there research on biomarkers that could predict Amodiaquine Hydrochloride efficacy or monitor treatment response?

A17: While specific biomarkers for Amodiaquine Hydrochloride efficacy are not extensively explored in the papers provided, research on related antimalarials highlights the need for biomarkers to guide personalized treatment strategies and improve malaria control [, ].

Q18: What analytical methods are commonly used to characterize, quantify, and monitor Amodiaquine Hydrochloride?

A18: Various analytical techniques have been employed to study Amodiaquine Hydrochloride, including:

- Spectrophotometry: Used for quantitative analysis based on its absorbance properties [, , ].

- High-Performance Liquid Chromatography (HPLC): Widely applied for separation and quantification of Amodiaquine Hydrochloride and its metabolites in biological samples and pharmaceutical formulations [, , ].

- Thin-Layer Chromatography (TLC): A simpler and more cost-effective method for qualitative and quantitative analysis of Amodiaquine Hydrochloride [].

Q19: Have these analytical methods been validated according to regulatory guidelines?

A19: Yes, many of the analytical methods used for Amodiaquine Hydrochloride have been validated following guidelines set by organizations such as the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP) [, , , ].

Q20: How does the dissolution rate of Amodiaquine Hydrochloride influence its bioavailability and efficacy?

A20: The dissolution rate of Amodiaquine Hydrochloride is a critical factor affecting its bioavailability. Studies have demonstrated that formulations with faster dissolution rates generally exhibit improved absorption and therapeutic outcomes [, ].

Q21: What is known about the biocompatibility and biodegradability of Amodiaquine Hydrochloride?

A21: While specific data on biodegradability may be limited, it's important to note that pharmaceutical compounds, including Amodiaquine Hydrochloride, can potentially persist in the environment and impact ecosystems. Research exploring biocompatible and biodegradable alternatives is essential for sustainability [, ].

Q22: Are there any alternative antimalarial drugs or treatment strategies that can be used in place of Amodiaquine Hydrochloride?

A22: Yes, several other antimalarial drugs are available, including Artemisinin-based combination therapies (ACTs) like Artesunate-Amodiaquine, Artemether-lumefantrine, and Dihydroartemisinin-piperaquine. The choice of antimalarial treatment depends on factors such as the infecting Plasmodium species, drug resistance patterns in the area, patient factors (e.g., age, pregnancy), and cost-effectiveness [, , ].

Q23: What are some of the key research tools and resources used in Amodiaquine Hydrochloride research?

A23: Amodiaquine Hydrochloride research relies on a wide range of tools and resources, including:

Q24: What are some of the significant milestones in the history of Amodiaquine Hydrochloride research and development?

A24: Amodiaquine Hydrochloride was first synthesized in the 1940s and has been used clinically to treat malaria since the 1950s. Key milestones include its initial development as an antimalarial agent, its use in combination therapies, and the ongoing research to understand and overcome drug resistance [, ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[2-(benzotriazol-1-yl)acetyl]-(4-methoxyphenyl)amino]-2-(4-fluorophenyl)-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B1665289.png)